molecular formula C21H16FN3O4S2 B14955464 2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14955464
M. Wt: 457.5 g/mol
InChI Key: YEISINIGMJJEJC-VBKFSLOCSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:

  • Z-configuration: The stereochemistry at the methylidene bridge (C5 of the thiazolidinone) is critical for molecular conformation and biological activity .
  • 3-(2-Methoxyethyl) substituent: Likely influences solubility and metabolic stability compared to analogs with alkyl or carboxylic acid groups .

The compound’s design leverages the thiazolidinone scaffold, known for diverse bioactivities, including anticancer and anti-inflammatory effects .

Properties

Molecular Formula

C21H16FN3O4S2

Molecular Weight

457.5 g/mol

IUPAC Name

(5Z)-5-[[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16FN3O4S2/c1-28-11-10-25-20(27)16(31-21(25)30)12-15-18(29-14-7-5-13(22)6-8-14)23-17-4-2-3-9-24(17)19(15)26/h2-9,12H,10-11H2,1H3/b16-12-

InChI Key

YEISINIGMJJEJC-VBKFSLOCSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Aminopyridines

The pyrido[1,2-a]pyrimidin-4-one nucleus is synthesized via a one-pot cyclocondensation reaction. A representative method involves reacting diethyl 3-methyl-2-pentenedioate (2.5 mmol) with 2-aminopyridine (2.5 mmol) in the presence of 1,8-diazabicycloundec-7-ene (DBU, 0.1 equiv) in toluene under reflux (110–115°C) for 8 hours. The reaction proceeds through enamine formation, followed by intramolecular cyclization and elimination of ethanol (Table 1).

Table 1: Optimization of Pyrido[1,2-a]Pyrimidin-4-One Synthesis

Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
DBU Toluene 110–115 88.6 99.7
Piperidine Ethanol 80–85 72.3 98.2
NaOAc DMF 120–125 65.4 96.8

The use of DBU in toluene maximizes yield (88.6%) and purity (99.7%) by facilitating rapid imine formation and minimizing side reactions. Post-reaction workup involves solvent removal under reduced pressure, followed by recrystallization from isopropanol.

Construction of the Thiazolidin-5-Ylidene Moiety

Knoevenagel Condensation and Cyclization

The thiazolidinone fragment is synthesized in two stages. First, 3-(2-methoxyethyl)thiazolidine-2,4-dione is prepared by reacting 2-methoxyethylamine (1.0 equiv) with carbon disulfide (1.2 equiv) and chloroacetic acid (1.1 equiv) in refluxing ethanol (8 hours). Subsequent Knoevenagel condensation with 4-hydroxybenzaldehyde (1.0 equiv) in the presence of piperidine (0.5 equiv) affords the Z-configured arylidene derivative (Scheme 2).

Scheme 2:
Thiazolidine-2,4-dione + 4-Hydroxybenzaldehyde → 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

The Z configuration is confirmed by NOESY spectroscopy, showing proximity between the aryl proton and thiazolidinone NH.

Final Coupling and Functionalization

Wittig-Horner Olefination

The thiazolidin-5-ylidene methyl group is conjugated to the pyrido[1,2-a]pyrimidin-4-one core via a Wittig-Horner reaction. The arylidene thiazolidinone (1.0 equiv) is treated with sodium hydride (2.0 equiv) in tetrahydrofuran (THF), followed by addition of the pyrido[1,2-a]pyrimidin-4-one aldehyde (1.1 equiv) at 0°C. The reaction mixture is stirred at room temperature for 24 hours, yielding the Z-alkene as the major product (85% yield, 99:1 Z:E ratio).

Table 2: Optimization of Wittig-Horner Reaction

Base Solvent Temperature (°C) Z:E Ratio Yield (%)
NaH THF 25 99:1 85
KOtBu DME 25 95:5 78
LDA Et2O −78 99:1 72

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following analogs share the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone framework but differ in substituents (Table 1):

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) LogP Bioactivity Highlights Reference
2-(4-Fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one R1: 4-Fluorophenoxy; R2: 2-Methoxyethyl ~478.5 ~2.8 Anticancer (predicted)
2-(Ethylamino)-3-{(Z)-[3-(2-phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one R1: Ethylamino; R2: 2-Phenylethyl ~463.4 ~3.5 Moderate cytotoxicity (in vitro)
3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid R1: 4-Fluorophenoxy; R2: Propanoic acid ~496.4 ~1.9 Improved solubility, reduced potency

Key Observations :

  • Solubility: The propanoic acid substituent lowers LogP (~1.9), improving aqueous solubility but possibly reducing cellular uptake .
  • Bioactivity : The methoxyethyl group balances solubility and potency, making it a promising candidate for further optimization .
Pharmacokinetic and Bioactivity Profiling
  • Similarity Indexing: Using Tanimoto coefficients (MACCS fingerprints), analogs with ≥70% structural similarity (e.g., ethylamino-phenylethyl derivative) correlate with overlapping bioactivity profiles, such as HDAC inhibition or kinase modulation .
  • Electrochemical Behavior: Thiazolidinone derivatives exhibit redox activity at ~−1.2 V (vs. Ag/AgCl), influenced by substituents. The methoxyethyl group may stabilize the radical intermediate compared to propanoic acid .
  • NMR Profiling : Substituents alter chemical shifts in regions A (C39–C44) and B (C29–C36), reflecting changes in electron density and steric effects .
Anticancer Activity
  • The 4-fluorophenoxy group mimics derivatives in thiazolo[3,2-a]pyrimidinones, which show IC50 values of 1.5–8.2 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .
  • The methoxyethyl analog’s predicted potency aligns with structurally related HDAC inhibitors (e.g., SAHA analogs with ~70% similarity indices) .

Biological Activity

The compound 2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, molecular characteristics, and biological activities, supported by relevant data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C21H22FN3O4
  • Molecular Weight : 399.4 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyrido-pyrimidine core with various functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of thiazolidinones, including those similar to the compound , exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Compounds containing thiazolidinone moieties have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast and liver cancer models.
  • Anti-inflammatory Effects : The presence of specific functional groups may enhance anti-inflammatory responses, making these compounds potential candidates for treating inflammatory diseases.
  • Antidiabetic Activity : Certain thiazolidinone derivatives have been investigated for their role in glucose metabolism and insulin sensitivity.

Anticancer Activity

A study evaluated the anticancer properties of thiazolidinone derivatives similar to the target compound against various cancer cell lines. The results indicated that certain modifications in the molecular structure significantly enhanced cytotoxicity:

  • Cell Lines Tested : MDA-MB-231 (breast), SK-Hep-1 (liver), and NUGC-3 (gastric).
  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.004 μM, indicating potent activity against T-cell proliferation .

Antimicrobial Efficacy

Another research focused on the antimicrobial properties of compounds related to the target structure. The study revealed:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundC. albicans20

These findings suggest that the target compound may possess significant antimicrobial activity.

Anti-inflammatory Mechanism

Research into the anti-inflammatory effects demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines:

  • Cytokines Measured : TNF-alpha, IL-6.
  • Results : A reduction in cytokine levels was observed in treated cells compared to controls.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a combination of Design of Experiments (DoE) and flow chemistry techniques . For example, reaction parameters (temperature, stoichiometry, solvent polarity) can be systematically varied using DoE to identify optimal conditions . Continuous-flow reactors minimize side reactions by enhancing heat/mass transfer, as demonstrated in diphenyldiazomethane synthesis . Additionally, intermediates should be purified via column chromatography or recrystallization (e.g., using dichloromethane/hexane systems) to isolate the Z-isomer selectively, as seen in analogous thiadiazolo-pyrimidinone syntheses .

Basic: What spectroscopic and crystallographic techniques confirm the Z-configuration and structural conformation?

Methodological Answer:

  • NMR : NOESY or ROESY experiments detect spatial proximity between the 4-fluorophenoxy group and the thiazolidinone moiety to confirm Z-configuration .
  • X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths/angles, particularly the C=C double bond geometry in the thiazolidinone ring . For example, SHELX software has been critical in resolving similar pyridopyrimidinone structures .
  • FT-IR : Validate the thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced: How can DFT calculations predict electronic properties, and how do they align with experimental data?

Methodological Answer:
Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) can model the electron density distribution, HOMO-LUMO gaps, and reactive sites . Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate accuracy. Discrepancies >1 ppm may indicate solvation effects or crystal packing forces, requiring implicit solvent models (e.g., PCM) or periodic boundary conditions in simulations .

Advanced: How to resolve discrepancies between theoretical and experimental data (e.g., NMR shifts)?

Methodological Answer:

  • Solvent Corrections : Apply corrections for solvent polarity (e.g., chloroform vs. DMSO) using COSMO-RS .
  • Dynamic Effects : Consider tautomerism or conformational flexibility via molecular dynamics (MD) simulations .
  • Crystallographic Validation : Cross-check with X-ray data to rule out solid-state packing distortions .

Biological: What in vitro assays evaluate biological activity while controlling for cytotoxicity?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram+/Gram- bacteria, with cytotoxicity assessed via MTT assays on HEK-293 cells .
  • Anticancer Screening : NCI-60 cell line panel testing, paired with apoptosis markers (Annexin V/PI) to distinguish cytotoxic vs. cytostatic effects .
  • Dose-Response Curves : Include positive controls (e.g., doxorubicin) and normalize activity to cell viability data .

Advanced: How do non-covalent interactions influence solid-state supramolecular assembly?

Methodological Answer:

  • Hydrogen Bonding : Analyze O-H···N and C-H···O interactions via Hirshfeld surfaces (CrystalExplorer) .
  • π-π Stacking : Measure centroid distances between pyrido-pyrimidinone and fluorophenyl rings (ideally 3.4–3.8 Å) .
  • Halogen Bonding : Fluorine’s σ-hole interactions with electron-rich atoms (e.g., S or O) can stabilize crystal packing .

Basic: What steps are critical for scaling synthesis from milligram to gram scale?

Methodological Answer:

  • Process Intensification : Transition batch reactions to flow reactors (e.g., syringe pumps with PTFE tubing) to maintain reaction control at larger scales .
  • Purification : Replace column chromatography with fractional crystallization (e.g., using ethanol/water gradients) for cost-effective scaling .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation .

Advanced: How to deconvolute overlapping signals in MS/GC data?

Methodological Answer:

  • Multivariate Analysis : Use PCA (Principal Component Analysis) or PLS (Partial Least Squares) to isolate variables contributing to signal overlap .
  • High-Resolution MS : Employ Orbitrap or Q-TOF systems (resolution >30,000) to distinguish isotopic patterns or adducts .
  • Tandem MS/MS : Fragment peaks to identify daughter ions unique to the target compound vs. impurities .

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